Cas no 1261785-63-0 (5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrrolopyridine core with a phenyl substituent and a carboxylic acid functional group. This structure imparts versatility in medicinal chemistry and pharmaceutical research, serving as a valuable intermediate for the synthesis of biologically active molecules. Its rigid aromatic scaffold enhances binding affinity in drug design, while the carboxylic acid group allows for further derivatization, enabling the development of targeted compounds. The compound's stability and synthetic accessibility make it a practical choice for applications in kinase inhibitor research and other therapeutic areas. Its well-defined chemical properties facilitate reproducible results in experimental settings.
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid structure
1261785-63-0 structure
Product name:5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS No:1261785-63-0
MF:C14H10N2O2
Molecular Weight:238.241403102875
CID:4914036

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
    • インチ: 1S/C14H10N2O2/c17-14(18)12-10-6-7-15-13(10)16-8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
    • InChIKey: PDTBYKGOSLXTIP-UHFFFAOYSA-N
    • SMILES: OC(C1C(=CN=C2C=1C=CN2)C1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 315
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 66

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A025020451-500mg
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
1261785-63-0 97%
500mg
940.80 USD 2021-06-09
Alichem
A025020451-250mg
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
1261785-63-0 97%
250mg
652.80 USD 2021-06-09
Alichem
A025020451-1g
5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
1261785-63-0 97%
1g
1,814.40 USD 2021-06-09

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 関連文献

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidに関する追加情報

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1261785-63-0): An Overview of Its Structure, Synthesis, and Biological Applications

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1261785-63-0) is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, and recent advancements in its biological applications.

Chemical Structure and Properties

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core with a phenyl substituent at the 5-position and a carboxylic acid group at the 4-position. The molecular formula is C16H12N2O2, and its molecular weight is 268.28 g/mol. The compound exhibits excellent thermal stability and solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The presence of the carboxylic acid group imparts acidic properties to the molecule, making it suitable for various chemical reactions, including esterification, amidation, and metal complex formation. The phenyl substituent enhances the aromatic character of the molecule, contributing to its stability and reactivity in different chemical environments.

Synthesis Methods

The synthesis of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One of the most common approaches involves the condensation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid followed by hydrolysis of the resulting ester to form the carboxylic acid. This method typically proceeds via a palladium-catalyzed coupling reaction known as the Suzuki-Miyaura coupling.

An alternative synthetic route involves the reaction of 4-cyanopyrrolo[2,3-b]pyridine with phenylboronic acid followed by hydrolysis of the nitrile group to form the carboxylic acid. This method offers a more straightforward approach but may require harsher reaction conditions.

Biological Applications

5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has shown promising biological activities in various studies. Recent research has focused on its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that this compound can act as an inhibitor of protein kinases, which are key regulators of cellular processes such as cell growth, differentiation, and apoptosis.

In particular, 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are implicated in cancer progression. By blocking CDK activity, this compound can potentially slow down cell proliferation and induce apoptosis in cancer cells. Preclinical studies have reported significant antiproliferative effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Beyond its anticancer properties, 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Future Prospects

The promising preclinical results for 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have led to increased interest in its clinical development. Several pharmaceutical companies are currently conducting clinical trials to evaluate its safety and efficacy in treating various diseases. Early-phase clinical trials have shown favorable pharmacokinetic profiles and tolerability in human subjects.

The future prospects for 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are promising. Ongoing research aims to optimize its structure to enhance potency and selectivity while minimizing side effects. Additionally, combination therapies involving this compound with other drugs are being explored to improve treatment outcomes.

Conclusion

In summary, 5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1261785-63-0) is a versatile compound with unique structural features that make it an attractive candidate for various biological applications. Its potential as an inhibitor of protein kinases and anti-inflammatory agent has been supported by preclinical studies. As research continues to advance, this compound holds promise for the development of novel therapeutic strategies for cancer and inflammatory diseases.

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